1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine
Übersicht
Beschreibung
1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine, also known as ABT-639, is a novel selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as epilepsy, neuropathic pain, and hypertension.
Wirkmechanismus
1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, thereby decreasing their excitability and reducing the release of neurotransmitters. This mechanism of action is thought to underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the firing of neurons in the thalamus, which is involved in the processing of sensory information. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the transmission of pain signals. In addition, this compound has been shown to reduce blood pressure by decreasing the activity of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine has several advantages for use in lab experiments. It is highly selective for T-type calcium channels, which allows for specific targeting of these channels. It also has good bioavailability and can be administered orally. However, there are some limitations to its use in lab experiments. This compound has a relatively short half-life, which may limit its efficacy in some experiments. In addition, it may have off-target effects on other ion channels, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of hypertension. Additional studies are needed to determine its long-term effects on blood pressure and cardiovascular health. Finally, there is interest in developing more selective T-type calcium channel blockers based on the structure of this compound. These compounds may have improved efficacy and reduced off-target effects.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant effects in animal models of epilepsy and neuropathic pain. In addition, it has been shown to reduce blood pressure in animal models of hypertension. This compound has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-ethyl-N-[(2-fluorophenyl)methyl]tetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c1-2-16-10(13-14-15-16)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCHXKQJPQRVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.